Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride
Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride
Target Audience: Medicinal Chemists, Radiopharmaceutical Scientists, and Preclinical Drug Development Professionals.
Executive Summary
In modern medicinal chemistry and radiopharmaceutical development, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing pharmacokinetic profiles and enabling molecular imaging. [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (CAS: 2247102-31-2) is a highly specialized, bifunctional building block. It features a versatile hydroxymethyl synthetic handle at the C2 position and a metabolically stable 2-fluoroethoxy ether at the C5 position of a pyridine core.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, handling protocols, and its critical role as a precursor or "cold" (stable 19 F) reference standard in the development of Positron Emission Tomography (PET) radiotracers and novel pharmacophores.
Physicochemical Profiling & Structural Elucidation
The physical properties of this compound dictate its handling and storage. The formulation of this building block as a hydrochloride salt is a deliberate chemical choice: free-base electron-rich pyridines (like those bearing alkoxy groups) are susceptible to atmospheric oxidation, forming N-oxides over time. Protonation of the pyridine nitrogen lowers the energy of the highest occupied molecular orbital (HOMO), drastically improving shelf-life and aqueous solubility.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride |
| CAS Number | 2247102-31-2 [1] |
| Molecular Formula | C 8 H 10 FNO 2 · HCl (or C 8 H 11 ClFNO 2 ) |
| Molecular Weight | 207.63 g/mol [1] |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | High in H 2 O, Methanol, DMSO; Low in non-polar organics (Hexane, Ether) |
| pKa (Predicted) | ~4.5 - 5.2 (Pyridine conjugate acid) |
| Storage Conditions | Desiccated, 2–8°C, protected from light and moisture |
Mechanistic Role in Drug Design & PET Imaging
The 2-Fluoroethoxy Motif
The 2-fluoroethoxy group (-OCH 2 CH 2 F) is a privileged structure in drug design. It acts as a bioisostere for methoxy or ethoxy groups, but the strong electron-withdrawing nature of fluorine reduces the electron density of the adjacent oxygen, often protecting the ether linkage from rapid cytochrome P450-mediated oxidative O-dealkylation.
Furthermore, in radiochemistry, this motif is heavily utilized. The 18 F-labeled fluoroethoxy group is a standard radiolabeling strategy for PET tracers targeting the central nervous system (CNS), such as in the development of FAAH inhibitors (e.g., PF-9811) [2] and ion channel modulators [3]. The compound discussed here serves as the essential 19 F "cold" reference standard required to validate the HPLC retention times and in vitro binding affinities of the hot 18 F radiotracers.
The Hydroxymethyl Handle
The -CH 2 OH group at the 2-position provides a reliable anchor for late-stage functionalization. It can be readily converted into a potent electrophile (via halogenation or sulfonylation) to undergo S N 2 reactions with amines, thiols, or phenols on a target pharmacophore.
Synthetic Workflows & Methodologies
The synthesis of this building block requires careful reagent selection to prevent the premature cleavage or hydrodefluorination of the sensitive fluoroethoxy moiety.
Caption: Synthetic pathway for[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride.
Expert Insight on Causality:
In the reduction step (Node D to E), harsh reducing agents like Lithium Aluminum Hydride (LiAlH 4 ) should be avoided, as they can induce hydrodefluorination (reducing the C-F bond to C-H). Instead, Borane-THF (BH 3 ·THF) or a mild NaBH 4 /I 2 system is utilized to selectively reduce the carboxylic acid to the alcohol while preserving the aliphatic fluorine.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols outline the activation of the building block for medicinal chemistry applications.
Protocol 1: Free-Basing and Activation to Chloromethyl Intermediate
Because the compound is supplied as an HCl salt, it must be neutralized prior to nucleophilic activation.
Step-by-Step Methodology:
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Solubilization & Neutralization: Suspend 1.0 eq of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The solution will become clear as the free base is generated.
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Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
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Activation: Dropwise, add 1.2 eq of Thionyl Chloride (SOCl 2 ) or Methanesulfonyl Chloride (MsCl). Causality note: SOCl 2 directly yields the chloromethyl derivative, which is highly reactive but stable enough for isolation, whereas MsCl yields a mesylate that must be used immediately.
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Reaction Monitoring: Stir for 2 hours at room temperature. Monitor completion via TLC (Eluent: 1:1 EtOAc/Hexane) or LC-MS.
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Quenching & Extraction: Quench carefully with saturated aqueous NaHCO 3 . Extract three times with DCM. Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
Caption: Functionalization workflow of the hydroxymethyl handle for drug synthesis.
Protocol 2: Nucleophilic Coupling (S N 2)
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Preparation: Dissolve the crude 2-(chloromethyl)-5-(2-fluoroethoxy)pyridine (1.2 eq) in anhydrous Acetonitrile (MeCN) or DMF.
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Coupling: Add the target nucleophile (e.g., a secondary amine pharmacophore, 1.0 eq) and anhydrous K 2 CO 3 (3.0 eq).
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Heating: Heat the mixture to 60°C for 4–12 hours.
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Validation: Confirm product formation via LC-MS (looking for the M+H peak of the coupled product). The presence of the intact fluoroethoxy group can be orthogonally verified using 19 F NMR (expecting a characteristic multiplet around -220 to -225 ppm, depending on the solvent).
References
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National Center for Biotechnology Information (NCBI). "4-(3-((5-(2-[18F]Fluoroethoxy)pyridine-2-yl)oxy)benzylidene)-N-(pyridazin-3-yl)piperidine-1-carboxamide." Molecular Imaging and Contrast Agent Database (MICAD). Available at:[Link]
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RSC Advances. "Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo." Royal Society of Chemistry. Available at:[Link]
